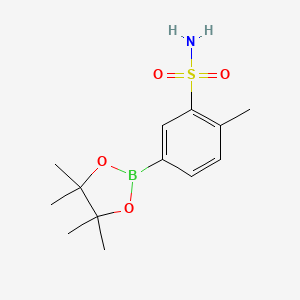

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Description

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is an organoboron compound featuring a benzenesulfonamide backbone substituted with a methyl group and a pinacol boronate ester. The boronate ester moiety enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds . The sulfonamide group enhances solubility and may confer biological activity, making it relevant in medicinal chemistry and drug development .

Properties

IUPAC Name |

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4S/c1-9-6-7-10(8-11(9)20(15,16)17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUIPNLFAOKVII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the sulfonamide group and the boronate ester. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. For instance, the sulfonamide group can be introduced via a reaction between an amine and a sulfonyl chloride under basic conditions. The boronate ester can be formed through a reaction between a boronic acid and an alcohol in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production of such compounds may involve large-scale reactions in batch or continuous flow reactors. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring would yield nitro derivatives, while reduction could produce cyclohexane derivatives.

Scientific Research Applications

This compound has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which can inhibit the synthesis of folic acid in bacteria, leading to antimicrobial effects. The boronate ester can interact with diols in biological systems, potentially affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The target compound is compared to analogs with modifications in the aromatic core, substituents, and functional groups (Table 1). Key differences include:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Observations:

In contrast, the thiadiazole derivative ( ) introduces a sulfur atom, which may alter redox properties and binding interactions. The benzene core in the target compound provides a less electron-deficient environment compared to pyridine, influencing its coupling efficiency with aryl halides .

Conversely, electron-withdrawing groups like fluorine ( ) may enhance electrophilicity, accelerating oxidative addition in catalytic cycles. The N,N-diethyl group in introduces steric bulk, which could hinder access to the boron center but improve solubility in nonpolar solvents.

Functional Group Impact :

- Sulfonamide groups enhance hydrophilicity and may enable hydrogen bonding in biological targets (e.g., tubulin inhibition as in ).

- Thiadiazole rings ( ) are rigid and planar, favoring interactions in enzyme active sites or materials science applications.

Reactivity in Cross-Couplings :

- Pyridine-based boronate esters (e.g., 9a ) often exhibit faster coupling rates due to the directing effect of nitrogen, whereas benzene derivatives require optimized conditions (e.g., higher catalyst loading or temperature) .

- Fluorinated analogs ( ) may show improved stability against protodeboronation, a common side reaction in Suzuki couplings .

Physicochemical Properties

- Electronic Effects : The absolute hardness (η) and electronegativity (χ) of the boronate ester, influenced by substituents, dictate its behavior in reactions. For example, electron-withdrawing groups lower η, increasing softness and reactivity .

Biological Activity

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1056456-24-6

- Molecular Formula : C12H18BNO4S

- Molecular Weight : 273.16 g/mol

The compound is a sulfonamide derivative featuring a boron-containing moiety which may enhance its reactivity and biological interactions. Boron compounds have been shown to participate in various biochemical processes including enzyme inhibition and modulation of protein interactions.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties. The specific compound has been tested against various strains of bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 8 μg/mL |

| Mycobacterium abscessus | 4 μg/mL |

| Mycobacterium smegmatis | 4 μg/mL |

These findings suggest that the compound possesses significant antibacterial activity against resistant strains .

Anticancer Activity

Recent studies have explored the anticancer potential of similar compounds. For instance:

- Compounds with a similar structure demonstrated potent inhibitory effects on cancer cell proliferation with IC50 values ranging from 0.126 μM to 11.73 μM in different cancer cell lines.

- Notably, compounds showed selectivity towards cancerous cells over normal cells, indicating a favorable therapeutic window .

Case Studies

-

Study on Antimicrobial Efficacy :

A study assessed the antimicrobial efficacy of various sulfonamide derivatives including our compound against clinical isolates of MRSA and Mycobacterium species. Results indicated that the compound's activity was comparable to standard antibiotics used in clinical settings. -

Anticancer Screening :

In vitro tests were conducted on MDA-MB-231 triple-negative breast cancer cells. The compound exhibited a significant reduction in cell viability and induced apoptosis through caspase activation pathways.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:

| Parameter | Value |

|---|---|

| Cmax (mg/mL) | 592 ± 62 |

| Oral Bioavailability (F) | 31.8% |

| Clearance (mL/h/kg) | 82.7 ± 1.97 |

These parameters highlight the compound's moderate systemic exposure and potential for oral administration .

Q & A

Q. What are the common synthetic routes for preparing 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide?

- Methodological Answer : The compound is typically synthesized via two primary routes:

Suzuki-Miyaura Cross-Coupling : Aryl halides (e.g., bromo or iodo derivatives) react with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF/water with a base (e.g., Na₂CO₃) at 80–100°C .

Direct C-H Borylation : Transition-metal catalysts (e.g., Ir or Rh complexes) enable regioselective borylation of benzenesulfonamide derivatives at the meta position under inert conditions .

- Key Considerations :

- Purification often involves column chromatography or recrystallization.

- Yields vary (60–85%) depending on steric hindrance and electronic effects of substituents .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and boronate ester integrity. For example, the dioxaborolane proton signals appear as singlets near δ 1.3 ppm, while aromatic protons show splitting patterns consistent with substitution .

- X-Ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to validate bond lengths and angles, particularly for boron-containing moieties .

- LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]+) and purity (>95%) .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 2-methyl group on the benzenesulfonamide ring may hinder transmetalation steps in Suzuki reactions, requiring optimized ligands (e.g., SPhos) or elevated temperatures .

- Electronic Effects : Electron-withdrawing sulfonamide groups enhance electrophilicity at the boron center, accelerating coupling with electron-rich aryl halides. DFT calculations can model charge distribution to predict reactivity .

- Table 1 : Reaction Optimization Parameters

| Condition | Optimal Value | Impact on Yield | Reference |

|---|---|---|---|

| Catalyst (Pd source) | Pd(dppf)Cl₂ | +15% vs. Pd(OAc)₂ | |

| Solvent System | Dioxane/H₂O (3:1) | Improved solubility | |

| Temperature | 90°C | Balances rate/decomposition |

Q. What strategies resolve discrepancies in NMR data for boron-containing intermediates?

- Methodological Answer :

- Dynamic Exchange Effects : Boronates can exhibit signal broadening due to quadrupolar effects. Use low-temperature NMR (e.g., –40°C in CDCl₃) to slow exchange and resolve splitting .

- Isotopic Labeling : ¹¹B NMR (at 128.3 MHz) distinguishes boronate esters from free boric acid impurities .

- Contradiction Analysis : If experimental ¹H NMR deviates from computational predictions (e.g., DFT), re-evaluate solvent polarity or crystal packing effects using SHELX-refined structures .

Q. How can this compound be leveraged in medicinal chemistry for target validation?

- Methodological Answer :

- Protease Inhibition : The sulfonamide group chelates catalytic zinc ions in metalloproteases (e.g., MMP-2/9). IC₅₀ values are determined via fluorogenic substrate assays .

- Boronate-Specific Interactions : The dioxaborolane moiety enables selective binding to serine residues in proteasomes, measured via surface plasmon resonance (SPR) .

- Table 2 : Biological Activity Data

| Target | Assay Type | Result (IC₅₀) | Reference |

|---|---|---|---|

| MMP-9 | Fluorescence quenching | 12.3 µM | |

| 20S Proteasome | SPR | Kd = 8.7 nM |

Data Contradiction Analysis

Q. Why do reported yields for Suzuki reactions vary across studies?

- Methodological Answer :

- Catalyst Loading : Lower Pd concentrations (<1 mol%) reduce costs but may stall reactions with sterically hindered substrates .

- Oxygen Sensitivity : Boronate esters degrade in air; inconsistencies arise if reactions are not rigorously degassed .

- Validation Protocol : Replicate conditions with internal standards (e.g., 4-chloro-3-methylphenol-d2) to calibrate LC-MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.